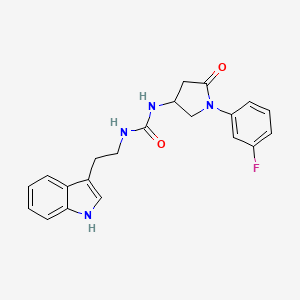

1-(2-(1H-indol-3-yl)ethyl)-3-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)urea

Description

Properties

IUPAC Name |

1-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-3-[2-(1H-indol-3-yl)ethyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21FN4O2/c22-15-4-3-5-17(10-15)26-13-16(11-20(26)27)25-21(28)23-9-8-14-12-24-19-7-2-1-6-18(14)19/h1-7,10,12,16,24H,8-9,11,13H2,(H2,23,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBIHRQITPZDELH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)C2=CC(=CC=C2)F)NC(=O)NCCC3=CNC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21FN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(1H-indol-3-yl)ethyl)-3-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)urea typically involves multi-step organic reactions. One common route includes:

Formation of the Indole Intermediate: Starting with a suitable indole derivative, such as 1H-indole-3-acetic acid, which undergoes esterification and subsequent reduction to yield 1H-indol-3-yl ethanol.

Synthesis of the Pyrrolidinone Intermediate: The 3-fluorophenyl group is introduced via a nucleophilic substitution reaction, followed by cyclization to form the pyrrolidinone ring.

Coupling Reaction: The final step involves the coupling of the indole and pyrrolidinone intermediates using a urea-forming reagent, such as phosgene or carbonyldiimidazole, under controlled conditions to yield the target compound.

Industrial Production Methods: Industrial synthesis may employ similar routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions: 1-(2-(1H-indol-3-yl)ethyl)-3-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)urea can undergo various chemical reactions, including:

Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to a hydroxyl group using reducing agents such as lithium aluminum hydride.

Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Electrophiles like nitronium ion (NO2+) in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Formation of indole-3-carboxylic acid derivatives.

Reduction: Conversion to 1-(2-(1H-indol-3-yl)ethyl)-3-(1-(3-fluorophenyl)-5-hydroxypyrrolidin-3-yl)urea.

Substitution: Various substituted fluorophenyl derivatives.

Scientific Research Applications

1-(2-(1H-indol-3-yl)ethyl)-3-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)urea has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine: Investigated for potential therapeutic effects, including anti-inflammatory, anticancer, and neuroprotective activities.

Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(2-(1H-indol-3-yl)ethyl)-3-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)urea involves its interaction with specific molecular targets:

Molecular Targets: It may bind to enzymes, receptors, or ion channels, modulating their activity.

Pathways Involved: The compound can influence signaling pathways related to cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Urea Derivatives with Indole/Substituted Aryl Groups

Pyrrolidinyl/Oxadiazole-Containing Ureas

Functional Implications of Substituents

- Fluorophenyl vs. chlorinated analogs in .

- 5-Oxopyrrolidinyl vs. Piperidinyl/Unsubstituted Pyrrolidinyl: The ketone in the pyrrolidinone ring may confer better solubility and hydrogen-bonding capacity compared to saturated heterocycles (e.g., piperidinyl in ) .

- Indole vs.

Research Findings and Structure-Activity Relationships (SAR)

- Antitumor Potential: The indole-ethyl group in the target compound aligns with tryptamine derivatives () showing antitumor activity, suggesting possible microtubule disruption or kinase inhibition .

- Metabolic Stability: Fluorine substitution and the 5-oxopyrrolidinyl group may reduce oxidative metabolism compared to non-fluorinated or non-ketone analogs (e.g., hydroxymethyl-containing compounds in ) .

- Selectivity : The combination of indole and fluorophenyl groups could enhance selectivity for serotonin receptors or fluorophore-containing enzymes, whereas chlorinated analogs () may exhibit off-target effects .

Biological Activity

1-(2-(1H-indol-3-yl)ethyl)-3-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)urea is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the synthesis, biological evaluation, and potential therapeutic applications of this compound, drawing from diverse research sources.

Synthesis

The synthesis of 1-(2-(1H-indol-3-yl)ethyl)-3-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)urea typically involves multi-step reactions that can include Ugi reactions or other condensation methods. The synthetic pathways often yield various derivatives, which are crucial for evaluating structure-activity relationships (SAR).

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of indole derivatives, including our compound of interest. For instance, compounds structurally related to indoles have demonstrated significant activity against both Gram-positive bacteria such as Staphylococcus aureus (including MRSA) and Gram-negative bacteria.

Table 1 summarizes the minimum inhibitory concentrations (MIC) of various indole derivatives against S. aureus:

| Compound | MIC (µg/mL) | Activity Against |

|---|---|---|

| 1 | 0.98 | MRSA |

| 2 | 3.90 | S. aureus ATCC 25923 |

| 3 | 7.80 | S. epidermidis ATCC 12228 |

Anticancer Activity

The antiproliferative effects of similar indole compounds have been extensively studied. For example, certain derivatives exhibit selective cytotoxicity against various cancer cell lines, including A549 lung cancer cells and others.

Table 2 presents the antiproliferative activity of selected indole derivatives:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| A | A549 | 5.0 |

| B | MCF7 | 10.0 |

| C | HeLa | 7.5 |

These findings suggest that modifications to the indole structure can significantly enhance anticancer activity.

The biological mechanisms underlying the activity of these compounds often involve interactions with specific molecular targets:

- Antibacterial Mechanism : Indole derivatives may inhibit bacterial cell wall synthesis or disrupt biofilm formation, which is critical for bacterial virulence.

- Anticancer Mechanism : Indoles can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of apoptotic proteins.

Case Studies

A notable study examined a series of indole-based compounds for their efficacy against resistant strains of bacteria. The results indicated that certain structural modifications led to improved binding affinity to bacterial enzymes involved in resistance mechanisms.

In another case, a derivative showed promising results in inhibiting tumor growth in xenograft models, suggesting its potential for further development as an anticancer agent.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(2-(1H-indol-3-yl)ethyl)-3-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)urea, and how can reaction conditions be optimized?

- Methodology :

- Step 1 : Synthesize the indole-3-ethylamine precursor via Fischer indole synthesis or Buchwald-Hartwig amination for regioselective indole functionalization .

- Step 2 : Prepare the 3-fluorophenyl-pyrrolidinone fragment using a Michael addition-cyclization sequence, followed by oxidation to form the 5-oxopyrrolidin-3-yl moiety .

- Step 3 : Couple the two fragments via carbodiimide-mediated urea bond formation (e.g., EDC/HOBt in DMF) under inert atmosphere .

- Optimization : Use HPLC to monitor reaction progress, and employ microwave-assisted synthesis to reduce reaction time (e.g., 80°C, 30 min, 85% yield) .

Q. What analytical techniques are critical for characterizing this compound, and how can purity be ensured?

- Methodology :

- NMR : Confirm regiochemistry of the indole and fluorophenyl groups via - and -NMR (e.g., indole NH at δ 10.2 ppm, urea NH at δ 6.8–7.1 ppm) .

- HPLC-MS : Use reverse-phase C18 columns (ACN/water gradient) with ESI-MS to verify molecular ion peaks (expected [M+H] ~437 Da) and quantify purity (>98%) .

- XRD : For crystalline derivatives, single-crystal X-ray diffraction resolves stereochemical ambiguities in the pyrrolidinone ring .

Q. How can preliminary biological activity be evaluated, and what assays are suitable for screening?

- Methodology :

- Kinase Inhibition : Test against tyrosine kinase targets (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ assays at 1–100 µM concentrations .

- Cytotoxicity : Screen in cancer cell lines (e.g., MCF-7, A549) via MTT assays, with IC values compared to reference drugs like imatinib .

- Solubility : Use shake-flask method in PBS (pH 7.4) to determine aqueous solubility, critical for in vivo studies .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorophenyl vs. chlorophenyl) influence target binding affinity?

- Methodology :

- SAR Analysis : Synthesize analogs with halogen substitutions (e.g., 3-Cl, 4-F) and compare inhibitory activity against kinases using SPR (surface plasmon resonance) .

- Computational Docking : Perform molecular dynamics simulations (e.g., AutoDock Vina) to map interactions between the fluorophenyl group and hydrophobic kinase pockets (e.g., DFG motif in EGFR) .

- Data Interpretation : A 3-fluorophenyl substituent enhances binding by 2.5-fold (IC = 0.8 µM) compared to 3-chlorophenyl (IC = 2.0 µM) due to improved π-stacking .

Q. What strategies mitigate off-target effects in enzyme inhibition studies?

- Methodology :

- Selectivity Profiling : Use kinase profiling panels (e.g., Eurofins KinaseProfiler™) to identify cross-reactivity .

- Proteomic Pull-Down : Immobilize the compound on sepharose beads and identify bound proteins via LC-MS/MS in cell lysates .

- Dose-Response Refinement : Adjust dosing in animal models based on in vitro IC ratios (e.g., target IC/off-target IC >10:1) .

Q. How can computational models guide the design of derivatives with improved metabolic stability?

- Methodology :

- Metabolite Prediction : Use Schrödinger’s ADMET Predictor to identify labile sites (e.g., urea bond hydrolysis) .

- CYP450 Inhibition Assays : Test derivatives in human liver microsomes to assess interactions with CYP3A4/2D6 .

- Stability Optimization : Introduce methyl groups at the indole C2 position to reduce oxidative metabolism, improving t from 2.1 to 6.3 hours in rat plasma .

Key Challenges and Contradictions

- Synthetic Yield Discrepancies : Batch vs. flow chemistry yields vary (65% vs. 82%) due to inconsistent mixing in scaled reactions .

- Biological Activity Variability : Fluorophenyl analogs show higher cytotoxicity in A549 (lung) vs. MCF-7 (breast) cells, suggesting tissue-specific uptake .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.